molecular formula C16H13BrN2O4S B12894112 Succinimide, 2-(3-bromophenyl)-N-(4-sulfamoylphenyl)- CAS No. 93553-56-1

Succinimide, 2-(3-bromophenyl)-N-(4-sulfamoylphenyl)-

Cat. No.: B12894112
CAS No.: 93553-56-1
M. Wt: 409.3 g/mol
InChI Key: NMJIFBGMTXGMLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Succinimide, 2-(3-bromophenyl)-N-(4-sulfamoylphenyl)- is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Succinimide, 2-(3-bromophenyl)-N-(4-sulfamoylphenyl)- typically involves multi-step organic reactions. One common synthetic route includes the bromination of phenylsuccinimide followed by sulfonation. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Succinimide, 2-(3-bromophenyl)-N-(4-sulfamoylphenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the bromine atom in the bromophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Succinimide, 2-(3-bromophenyl)-N-(4-sulfamoylphenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Succinimide: A simpler analog without the bromophenyl and sulfamoyl groups.

    N-Phenylsuccinimide: Lacks the bromine and sulfonamide functionalities.

    2-Bromophenylsuccinimide: Contains the bromophenyl group but not the sulfamoyl group.

Uniqueness

Succinimide, 2-(3-bromophenyl)-N-(4-sulfamoylphenyl)- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications that simpler analogs cannot achieve.

Properties

93553-56-1

Molecular Formula

C16H13BrN2O4S

Molecular Weight

409.3 g/mol

IUPAC Name

4-[3-(3-bromophenyl)-2,5-dioxopyrrolidin-1-yl]benzenesulfonamide

InChI

InChI=1S/C16H13BrN2O4S/c17-11-3-1-2-10(8-11)14-9-15(20)19(16(14)21)12-4-6-13(7-5-12)24(18,22)23/h1-8,14H,9H2,(H2,18,22,23)

InChI Key

NMJIFBGMTXGMLB-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC(=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.